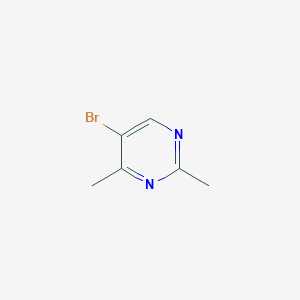

5-Bromo-2,4-dimethylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,4-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-6(7)3-8-5(2)9-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITPCPFEEVHRRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500216 | |

| Record name | 5-Bromo-2,4-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69696-37-3 | |

| Record name | 5-Bromo-2,4-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,4-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2,4-dimethylpyrimidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyrimidine derivatives hold a privileged position, constituting the core of numerous therapeutic agents and functional materials. This guide provides a comprehensive technical overview of 5-Bromo-2,4-dimethylpyrimidine (CAS Number: 69696-37-3 ), a key building block whose strategic bromination at the C5 position, combined with the presence of two methyl groups, offers a unique combination of reactivity and structural features.[1]

This document moves beyond a simple recitation of facts, offering instead a field-proven perspective on the synthesis, reactivity, and practical applications of this versatile intermediate. The insights provided herein are designed to empower researchers to leverage the full potential of this compound in their discovery and development programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its effective utilization in synthesis and downstream applications. The key physicochemical and spectroscopic characteristics of this compound are summarized below.

Core Properties

| Property | Value | Reference(s) |

| CAS Number | 69696-37-3 | [1] |

| Molecular Formula | C₆H₇BrN₂ | [1] |

| Molecular Weight | 187.04 g/mol | [1] |

| Appearance | White solid powder | [1] |

| Melting Point | 136-137 °C | |

| Density | 1.5 ± 0.1 g/cm³ |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The two methyl groups at the C2 and C4 positions would likely appear as distinct singlets in the upfield region (δ 2.0-3.0 ppm). The lone aromatic proton at the C6 position would resonate as a singlet further downfield (δ 8.0-9.0 ppm), influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the bromine atom.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons of the two methyl groups will appear in the upfield region. The four carbons of the pyrimidine ring will be observed at lower field, with the carbons directly attached to the nitrogen atoms (C2 and C4) and the bromine atom (C5) showing characteristic shifts.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately a 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₆H₇BrN₂.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl groups, C=N and C=C stretching vibrations of the pyrimidine ring, and the C-Br stretching vibration, typically in the fingerprint region.

Synthesis of this compound: A Practical Approach

The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through various routes. A direct and efficient one-step method involves the condensation of a 1,3-dicarbonyl equivalent with an amidine. A Chinese patent describes a general procedure for the synthesis of 5-bromo-2-substituted pyrimidines starting from 2-bromomalonaldehyde and an appropriate amidine compound.[2]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Generalized)

This protocol is a generalized representation based on the principles of pyrimidine synthesis and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromomalonaldehyde in a suitable protic solvent, such as glacial acetic acid.[2]

-

Addition of Amidine: To this solution, add acetamidine hydrochloride. The reaction mixture is then heated.[2]

-

Reaction Monitoring: The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product can be precipitated by the addition of water.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of the bromine atom at the electron-deficient C5 position of the pyrimidine ring. This bromine atom serves as a versatile handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo moiety is particularly amenable to transformations such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, enabling the introduction of a wide array of substituents and the construction of complex molecular architectures.

Caption: Key reactions of this compound.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the C5 position of the pyrimidine ring and a variety of aryl or vinyl boronic acids or esters. This is a powerful method for synthesizing biaryl and heterobiaryl structures, which are common motifs in kinase inhibitors and other biologically active molecules.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, coupling the pyrimidine core with a wide range of primary and secondary amines. This is a crucial transformation for introducing amine functionalities that can act as key hydrogen bond donors or acceptors, essential for molecular recognition at biological targets.

-

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyrimidine and a terminal alkyne, yielding alkynylpyrimidine derivatives. These products can serve as versatile intermediates for further transformations or as final targets with potential applications in materials science and medicinal chemistry.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. The ability to functionalize the 5-position of the 2,4-dimethylpyrimidine core via the bromo substituent makes this compound a valuable starting material for the synthesis of compound libraries for high-throughput screening and lead optimization.

While specific drugs derived directly from this compound are not prominently documented in publicly available literature, its structural motifs are highly relevant to the design of kinase inhibitors. The pyrimidine ring can mimic the purine core of ATP, and substituents at the C2, C4, and C5 positions can be tailored to achieve potent and selective inhibition of various kinases implicated in cancer and other diseases. The general synthetic strategies involving similar bromopyrimidines in the synthesis of kinase inhibitors strongly suggest the utility of this compound in this area.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335).

-

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its well-defined physicochemical properties, coupled with the reactivity of the C5-bromo substituent in key cross-coupling reactions, provide a robust platform for the synthesis of diverse and complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, offering a foundation for researchers to effectively incorporate this important intermediate into their research and development endeavors.

References

- Gopalakrishnan, S., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 2(5), 60-66.

- Kumar, G. V. S., et al. (2014). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3486-3490.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Bioactive Molecules using 5-Bromo-2,4-bis(methylthio)pyrimidine. BenchChem.

- BenchChem. (2025). Technical Support Center: Synthesis of 5-Bromo-2,4-bis(methylthio)pyrimidine. BenchChem.

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine.

- PrepChem. (n.d.).

- PubChem. (n.d.). 5-Bromo-2,4-dimethylpyridine.

- PubChem. (n.d.). 5-Bromo-2,4-bis[(trimethylsilyl)oxy]pyrimidine.

- PubChem. (n.d.). 5-Bromopyrimidine.

- Singh, V., et al. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH, 1(4), 84-88.

- Sundaraganesan, N., et al. (2004). FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Indian Journal of Pure & Applied Physics, 42(8), 587-593.

- TCI Chemicals. (n.d.). 5-Bromo-2-methylpyrimidine. SpectraBase.

- The NIST WebBook. (n.d.). Pyrimidine, 5-bromo-.

- The Royal Society of Chemistry. (n.d.).

- United States P

- Wodnicka, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.

- Zhang, H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(22), 6975.

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (2013).

- CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine. (2021).

- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. (2022).

- LookChem. (n.d.). Cas 69696-37-3, 5-broMo-2,4-diMethyl-pyriMidine.

- PubChemLite. (n.d.). This compound (C6H7BrN2).

- ChemicalBook. (n.d.). 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum.

- Motevalli, M., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(38), 5145-5148.

- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.

- YouTube. (2021).

- Indian Academy of Sciences. (n.d.).

- BenchChem. (2025).

- BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of 5-Bromo-2-methylpyridine.

- BenchChem. (2025). Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide.

- BenchChem. (2025).

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-4-bromopyrimidine.

- ACD/Labs. (n.d.).

- MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.

- Guidechem. (n.d.). How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE? - FAQ.

- BenchChem. (2025). Application Notes: Synthesis of Potent Kinase Inhibitors Using 5-Bromo-2-chloro-4-(methylthio)pyrimidine.

- BenchChem. (2025). 5-Bromo-2,4-bis(methylthio)pyrimidine: A Versatile Building Block in Modern Organic Synthesis.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Bioactive Molecules using 5-Bromo-2,4-bis(methylthio)pyrimidine.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole.

- NIH. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.

- NIH. (2017). Synthesis of Biologically Active Molecules through Multicomponent Reactions.

- MCE. (n.d.). 5-Bromo-2,4-diamino-6-hydroxypyrimidine | Biochemical Assay Reagent.

Sources

- 1. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 3. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

physicochemical properties of 5-Bromo-2,4-dimethylpyrimidine

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2,4-dimethylpyrimidine

Abstract

This compound is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. As with any novel or sparsely documented reagent, a thorough understanding of its physicochemical properties is paramount for its effective application in synthesis and drug development workflows. Pyrimidine scaffolds are central to a vast array of therapeutic agents, owing to their synthetic accessibility and diverse biological activities.[1] This technical guide provides a comprehensive framework for the characterization of this compound. While specific experimental data for this compound is not extensively reported in public literature, this document synthesizes information from structurally related analogues and established chemical principles to predict its properties. More critically, it offers detailed, field-proven experimental protocols for determining these properties, ensuring researchers can generate reliable, validated data. The narrative emphasizes the causality behind experimental choices, providing a self-validating system for characterization that aligns with the principles of Expertise, Experience, and Trustworthiness (E-E-A-T).

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any chemical entity is to define its core structural and physical attributes. This compound (CAS No. 69696-37-3) possesses a pyrimidine core, a six-membered aromatic heterocycle containing two nitrogen atoms, substituted with a bromine atom at the 5-position and two methyl groups at the 2- and 4-positions.[2][3] The bromine atom, in particular, serves as a key functional handle for synthetic diversification through reactions like palladium-catalyzed cross-couplings, a common strategy in modern drug discovery.[1][4]

Caption: Molecular Structure of this compound.

The table below summarizes the known and predicted physicochemical properties. Predicted values are derived from computational models and comparison with analogous structures, such as 5-bromo-4,6-dimethylpyrimidine and other substituted pyrimidines.[5][6]

| Property | Value / Predicted Range | Source / Basis for Prediction |

| CAS Number | 69696-37-3 | [2][3] |

| Molecular Formula | C₆H₇BrN₂ | [2][3] |

| Molecular Weight | 187.04 g/mol | [2][3] |

| Appearance | White to off-white solid | Typical for small, crystalline organic molecules of this class. |

| Melting Point (°C) | Predicted: 70 - 90 | Based on similar substituted bromopyrimidines. Purity significantly impacts this value. |

| Boiling Point (°C) | Predicted: >250 (at 760 mmHg) | High due to polarity and molecular weight. Likely to decompose before boiling at atm. pressure. |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DMF, chloroform; Sparingly soluble in water. | Pyrimidine derivatives show varied solubility based on substituents and crystal packing.[7][8] |

| pKa | Predicted: 0.0 - 1.0 | The pyrimidine ring is weakly basic; electron-withdrawing bromine further reduces basicity.[6] |

Experimental Determination of Physicochemical Properties

The following sections provide robust, step-by-step protocols for the empirical determination of the key physicochemical properties. These methods are designed to be self-validating and are standard practice in the fields of chemical synthesis and drug discovery.

Melting Point Determination

Rationale: The melting point is a critical indicator of a compound's purity. A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[9] This protocol utilizes a standard digital melting point apparatus (e.g., Mel-Temp).

Caption: Comparative workflow for solubility determination.

Protocol: Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of phosphate-buffered saline (PBS, pH 7.4). Ensure enough solid is present so that some remains undissolved at the end of the experiment. [10]2. Equilibration: Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. [10]3. Phase Separation: After equilibration, remove the vial and allow any undissolved solid to settle. Carefully collect the supernatant. To ensure no solid particulates are carried over, filter the supernatant through a 0.45 µm syringe filter or centrifuge at high speed and collect the clear liquid. [10]4. Quantification: Prepare a calibration curve by making serial dilutions of a known concentration of the compound in a suitable solvent (e.g., 50:50 acetonitrile:PBS). Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as UV-Vis spectrophotometry at the compound's λ_max or LC-MS. [10]5. Calculation: Determine the concentration of the dissolved compound in the supernatant by comparing its analytical response to the calibration curve. This value represents the thermodynamic solubility.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides irrefutable evidence of a molecule's structure and is essential for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. Chemical shifts, integration, and coupling patterns reveal the electronic environment and connectivity of atoms.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ ~8.4 ppm (s, 1H): This singlet corresponds to the proton at the C6 position of the pyrimidine ring. Its downfield shift is characteristic of aromatic protons in an electron-deficient ring.

-

δ ~2.7 ppm (s, 3H): This singlet is assigned to the methyl protons at the C2 or C4 position.

-

δ ~2.6 ppm (s, 3H): This singlet is assigned to the other methyl protons. The exact assignment of the two methyl singlets may require 2D NMR techniques (e.g., NOESY).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ ~168 ppm: C4 carbon, attached to nitrogen and a methyl group.

-

δ ~165 ppm: C2 carbon, attached to two nitrogen atoms and a methyl group.

-

δ ~158 ppm: C6 carbon, attached to a proton.

-

δ ~110 ppm: C5 carbon, attached to the bromine atom. The C-Br bond causes a significant upfield shift compared to a C-H carbon.

-

δ ~24 ppm: Methyl carbon.

-

δ ~22 ppm: The other methyl carbon.

Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz). [11]3. Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). [11]

Mass Spectrometry (MS)

Rationale: Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition. For brominated compounds, MS is particularly diagnostic due to the characteristic isotopic signature of bromine.

Expected Mass Spectrum: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. [12]This results in a distinctive pattern for any ion containing a bromine atom. The molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.

-

Molecular Ion (M⁺): A peak at m/z 186 (corresponding to C₆H₇⁷⁹BrN₂⁺) and a peak at m/z 188 (corresponding to C₆H₇⁸¹BrN₂⁺). The relative intensity of these peaks will be approximately 1:1. [12][13]* Fragmentation: Common fragmentation pathways may involve the loss of a methyl radical ([M-15]⁺) or loss of HBr ([M-80/82]⁺). Fragments containing the bromine atom will also exhibit the characteristic 1:1 isotopic doublet.

Caption: Expected M, M+2 isotopic pattern in Mass Spectrometry.

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile solid, direct insertion probe (DIP) or gas chromatography (GC-MS) can be used. For less volatile samples, electrospray ionization (ESI) from a solution is appropriate. [14][15]2. Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or ESI for LC-MS.

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

Data Analysis: Identify the molecular ion peaks and analyze their isotopic pattern to confirm the presence of one bromine atom. Analyze major fragment ions to further support the proposed structure.

Chemical Reactivity and Stability

Reactivity: The this compound structure features two primary sites for chemical modification.

-

C5-Bromine: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, alkynyl, or amino groups. This is a cornerstone of modern synthetic chemistry for building molecular complexity. [1]* C2/C4-Methyl Groups: While generally stable, the methyl groups can potentially undergo oxidation under harsh conditions or participate in condensation reactions if activated by a strong base.

Stability and Storage:

-

Stability: The compound is expected to be moderately stable under standard laboratory conditions. Halogenated pyrimidines are generally stable solids. [16]* Storage: For long-term integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture. [3][16]Recommended storage conditions are often refrigerated (2-8°C). [3]* Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases, which could potentially degrade the molecule. [16][17]

Conclusion

This technical guide establishes a comprehensive framework for understanding and empirically determining the . By integrating predictive methods based on established chemical principles with detailed, validated experimental protocols, this document empowers researchers to confidently characterize this valuable synthetic building block. The provided methodologies for determining melting point, solubility, and spectroscopic identity are fundamental to ensuring the quality and reliability of starting materials, which is a critical, non-negotiable aspect of successful research in drug discovery and chemical synthesis.

References

- BenchChem. Solubility and stability testing of novel pyrimidine derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0BrJaTEXXBhvTL82lKCtva_WNzRhQ4bttZnBD7n89bjCU4omfBcZIEw1ZkbBVhg5hHx3PvBkMB_IKxIOttIKhI-aWkk-Szh0VI3URl8RcRltsBbuCzbh8Z8y-R4oGWdxC60vA58zTURtLJ3RpxTw0gDHqNgXM4Lx2hY6d9d2ZucXOFwNnKWDxYpzgZxPScV9W7G6qbJvYvKd4K6gx3w==]

- University of Calgary. Melting point determination. [URL: https://vertexaisearch.cloud.google.

- BenchChem. Stability of 5-Bromo-2,4-bis(methylthio)pyrimidine under reaction conditions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmV4SaSFSo25f4PtF_4Q1mvzwuaSDqrZQRHvjSc3d3iLn-sMamMWscV6H9AJDxLlh_KcE5HW2SJoNEjtIZIrwlJQ0nD1E9084HzuN4pLmLtwALyI9cYQTw4_150cOlwow2IVHU3Z-kV9X9hdZv_uH3ch0BdrOABNKfY2d3OAk4Cs-V87qieV5IJSRrgfN9YQOQ4eEurIdGZqMx1XU4emKGqLrRoQ4InKsf7A==]

- Chemistry For Everyone. How To Determine Melting Point Of Organic Compounds? [URL: https://www.youtube.

- ACS Omega. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c04059]

- Studylib. Melting Point Determination Lab Protocol. [URL: https://studylib.

- ACS Publications. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers | ACS Omega. [URL: https://pubs.acs.org/doi/full/10.1021/acsomega.4c04059]

- BYJU'S. Determination Of Melting Point Of An Organic Compound. [URL: https://byjus.com/chemistry/determination-of-melting-point-of-an-organic-compound/]

- Clarion University. Determination of Melting Point. [URL: https://www.clarion.

- BenchChem. Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFYcNJWIDU39A4m1YZsKNCtsr6R1_H5GJyluwiaCPJVZ1B1n_pHY1lLE3KwNnEFnYCq3gqCWkB5xIzdNG1d76vKj5zKWKE1NIqcpAWZP1zJmCXaq6PyCOuw7zTUrh_P3PfH65t-DtdX1643M3v4K9JPTvxxS-OE9JbmTFPHYL3XghW0MHbRaWHK6DJcW8tBIKk_HfLO48-5Rcfa3tYX4zzGJTIaemvKOcZ2E63AekCLK2qplw=]

- Chemcasts. Thermophysical Properties of 5-Bromo-2,4-bis(1,1-dimethylethoxy)pyrimidine. [URL: https://chemcasts.com/property/19752-61-5]

- BenchChem. Technical Support Center: Synthesis of 5-Bromo-2,4-bis(methylthio)pyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIh06OWOk0HNayKP5P08RJzj7D5jQITlDXh_q0LaGqYc_NZ_1w2zpQe9mo8Rt6RA3rOAq1F21FxDmx4kTz_QzpTI8wGMxWyZLVexmrZIsEphN77q4UtHWDK5hxMPKhfpjgLLAdX_J8IM67Et_cVRrybb2c9juaVmB5t5faorKozycDn2D0RJgZOfWQB9XEAMX26d3IC95HlugQQA4IpvQo1uz3drIUjZLX]

- ResearchGate. Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... [URL: https://www.researchgate.

- ChemicalBook. 5-broMo-2,4-diMethyl-pyriMidine - Safety Data Sheet. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB83260848_EN.htm]

- Journal of Chemical and Pharmaceutical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. [URL: https://www.jocpr.com/articles/synthesis-molecular-docking-and-adme-prediction-of-some-pyridine-and-pyrimidine-derivatives-as-anticolorectal-cancer-drugs.pdf]

- ResearchGate. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [URL: https://www.researchgate.

- PubChem. 5-Bromo-4,6-dimethylpyrimidine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14922221]

- YouTube. Bromo pattern in Mass Spectrometry. [URL: https://www.youtube.

- MDPI. 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-tri-one. [URL: https://www.mdpi.com/1422-8599/2019/3/22]

- BenchChem. An In-depth Technical Guide to the Molecular Structure of 5-Bromo-2,4-bis(methylthio)pyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOuADHrfDAX0hEQqpjlleM8MFzbrXLZpgDwlP1BYOug4pB0meHilRhZlg4r1RkjpjHZGUAdocA0WvRgeX_DsXXs14FuVtJDjOgC9Ikn6b_F73GCrZqf8NwOB1W9X5Sm_V5_DxXID7uFBdD84Y4AAbbhRLNJfMlNBTxr05wc4RqByMjRb8JQdgX9TXIlu_W-_tTWaxvgupGMnLDPiXQrtN1jo3KcrS7IoANhYtIsZNlIKIphUshPxoXfPQypZ8K]

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. [URL: https://www.inno-pharmchem.com/blog/understanding-the-synthesis-and-applications-of-5-bromo-2-4-dichloropyrimidine/]

- The Royal Society of Chemistry. Supporting Information. [URL: https://www.rsc.

- Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [URL: https://www.docbrown.info/page06/IRspec/MassSpecPropanes.htm]

- NIST WebBook. 5-Bromo-2,4-bis[(trimethylsilyl)oxy]pyrimidine. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1804149&Type=MASS]

- Achmem. This compound. [URL: https://www.achmem.com/cas/69696-37-3.html]

- BenchChem. Synthesis of 5-Bromo-2,4-bis(methylthio)pyrimidine from 5-bromouracil: An In-depth Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJQgR0mg5EIa_1XljXo7AejG8b6DhJQFDnKyAVlpvNj7cDulKhbt5dtngUZceNaYxQn_UTmgp0qU6NK17wIyS8nQc13t3Cz9NFoDW0CucFkiA82JzlPZgSrA-xcBoxJNqHn_XsHCrGs9ZKfOARGgrTtF2Ozq4R_FJ7HFTqfuNq_7cNxnxWEf83aZlbTu4FJNtinN_OFbWlbdnoY9dnZ61MRtByUjJUfzfbvelyTrlIOdleAymQK9mSbWQJ3LmubQ==]

- Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2,4-dichloropyrimidine. [URL: https://www.fishersci.com/msds?productName=AC301070050]

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. [URL: https://patents.google.

- Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2-methylpyrimidine. [URL: https://www.fishersci.com/msds?productName=CC03104DA]

- Sigma-Aldrich. SAFETY DATA SHEET - 5-Bromo-2-fluorobenzonitrile. [URL: https://www.sigmaaldrich.com/sds/aldrich/465259]

- BenchChem. The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAzY7Ll9G1Px7LgRBnV859o6Mo1QS-OgNsUMQRiYCo-HYTTpF0PAADvt0wfX7lvXJgln2ICmhM1lcQLuadkNFYIrhHhNrYlL8y4rHyhddeqF8pTDjvFSGCogE-UHt0qItltJZruRoSVvxyLTPJYPkyzO43t75D-h30jJuIqKU5cEHsAN06Jl4xCnmXc1_5U2OV6cV8wtVTlodtuLBFfIPd2HaaqnghUAI15ydFgv3CEVP1N_L5ues1HrZjKilEOLh6LFdk0LJ1-CS89dpCzD8uQ8gJYv7_6vY-eUp0]

- PubMed Central (PMC). Recent Advances in Pyrimidine-Based Drugs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8778288/]

- ChemicalBook. 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB51216955_EN.htm]

- BLDpharm. 5-Bromo-N2,N4-dimethylpyrimidine-2,4-diamine. [URL: https://www.bldpharm.com/products/1507910-23-7.html]

- PubChem. 5-Bromo-2,4-dimethylpyridine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13411100]

- BenchChem. The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfDJXkiiijiUZzYJRT7zpBPatjV83z8fsUQPrBULGxkU2lcwqvMwNlwceu7c6CPf8a-1tRwpyfZoDEsP8hjh4hmKBXJcsr0cPyFdl8SXCPy7z-5oeFkar0xZ3o5mY2EGm0hsZPr5voe27crIWkTekb-fvEinzi9SymYqT6zo2g9OMk7FS0hKg28wSXjTzCTAAVEA4YgSlXlX6uVcS6JbP8lPzB7AWow0Hu9VEoXlwlq55zFvAW_Q==]

- Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [URL: http://www.revroumchim.ro/wp-content/uploads/2016/01/Art02.pdf]

- BenchChem. Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGk5ffwDqIVLHV1p7Yd-5DNGwwDZQJ4ythnKjf7FCThKDDL8UrffgnGRVG0DMRz1Tus4fx5xnF1iyDo3rddx8DW-LLhMsbuMtO4Gug4rDz3myhJGpKd8naw-oSa0jUzrGQe2n4slEaR_JcNMU-kAX1oxRyEAN8bZjM4s7dUnP5UFcRuCrThCsUzq4hNTwTgLuPYLkHS1Vx2kwQE9BxkGW1GDmaL6rzL68xd-4J]

- National Institutes of Health (NIH). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6648310/]

- Semantic Scholar. Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [URL: https://www.semanticscholar.org/paper/Solubility-of-pyrimidine-derivatives-in-different-Baluja-Nandha/4873172e276063b0a7c41c61309f452f10d6554b]

- ChemicalBook. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/3430-13-5_1HNMR.htm]

- ChemicalBook. 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/4595-59-9_1HNMR.htm]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. achmem.com [achmem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Bromo-4,6-dimethylpyrimidine | C6H7BrN2 | CID 14922221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine CAS#: 941294-35-5 [m.chemicalbook.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. youtube.com [youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2,4-dimethylpyrimidine from 2,4-dimethylpyrimidine

Introduction

5-Bromo-2,4-dimethylpyrimidine is a valuable halogenated pyrimidine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive bromine atom at the C-5 position, allows for a variety of subsequent chemical modifications, such as cross-coupling reactions and nucleophilic substitutions. These transformations are instrumental in the development of complex molecules, including novel pharmaceutical agents and agrochemicals. The synthesis of this compound from the readily available precursor, 2,4-dimethylpyrimidine, is a key process for researchers in drug development.

This guide provides a comprehensive technical overview of the synthesis of this compound. It delves into the underlying reaction mechanism, offers a detailed experimental protocol, and discusses methods for purification and characterization, grounded in established chemical principles and authoritative sources.

Mechanistic Insights: The Bromination of a π-Deficient Heterocycle

The synthesis of this compound from 2,4-dimethylpyrimidine is achieved through an electrophilic aromatic substitution reaction. However, the pyrimidine ring presents unique challenges compared to common carbocyclic aromatic compounds like benzene.

The Nature of the Pyrimidine Ring

The pyrimidine ring is a heteroaromatic system containing two nitrogen atoms. These nitrogen atoms are more electronegative than carbon, leading to a significant polarization of the ring's electron density. This effect makes the pyrimidine ring an electron-deficient, or "π-deficient," system.[1] Consequently, it is inherently less reactive towards electrophiles than electron-rich aromatic rings.

Regioselectivity of Bromination

In the pyrimidine ring, the C-5 position is the least electron-deficient and therefore the most susceptible to electrophilic attack.[1] The two nitrogen atoms exert a strong deactivating effect on the adjacent C-2, C-4, and C-6 positions, making the C-5 position the preferential site for substitution. The two methyl groups at the C-2 and C-4 positions are electron-donating, which slightly activates the ring towards electrophilic substitution, facilitating the reaction at the C-5 position.

The Role of the Brominating Agent: N-Bromosuccinimide (NBS)

While molecular bromine (Br₂) can be used for bromination, it often requires harsh conditions such as elevated temperatures.[1] A milder and more selective reagent, N-Bromosuccinimide (NBS), is frequently the preferred choice for brominating moderately activated or sensitive heterocyclic compounds.[2][3][4]

NBS serves as a reliable source of an electrophilic bromine species (Br⁺). The reaction can be initiated by a radical initiator or, in the case of electrophilic aromatic substitution on activated rings, can be catalyzed by a protic or Lewis acid.[5] The acid protonates the NBS, making the bromine atom more electrophilic and susceptible to attack by the π-electron system of the pyrimidine ring.

The general mechanism involves the attack of the C-5 position of 2,4-dimethylpyrimidine on the electrophilic bromine of the activated NBS, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A base (such as the succinimide anion) then abstracts the proton from the C-5 position, restoring the aromaticity of the ring and yielding the final product, this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Materials and Equipment

-

Reagents:

-

2,4-dimethylpyrimidine

-

N-Bromosuccinimide (NBS), freshly recrystallized

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl Acetate (for chromatography)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or powder funnel

-

Condenser (if refluxing is required, though often not necessary for this reaction)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

-

Step-by-Step Procedure

-

Reaction Setup:

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethylpyrimidine (1.0 equivalent) in anhydrous dichloromethane.

-

Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0 °C. This control is crucial to minimize potential side reactions.[1]

-

-

Addition of NBS:

-

Slowly add N-Bromosuccinimide (1.05-1.1 equivalents) to the cooled solution in small portions over 15-30 minutes.[6] Maintaining a slow addition rate helps to control the reaction exotherm.

-

-

Reaction:

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then slowly warm to room temperature.

-

Continue stirring at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7] A suitable mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the starting material spot indicates the reaction is proceeding to completion. The reaction is typically complete within 2-4 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.[1][7]

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).[1]

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[6]

-

-

Purification:

-

Purify the crude residue by column chromatography on silica gel.[1]

-

Elute with a gradient of ethyl acetate in hexane to afford the pure this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Data Summary and Characterization

The successful synthesis of this compound must be confirmed through rigorous analytical techniques.

Reaction Parameters Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | 2,4-dimethylpyrimidine | Readily available pyrimidine precursor. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Milder, more selective reagent for this transformation.[2][3] |

| Stoichiometry | ~1.05 eq. of NBS | A slight excess ensures complete consumption of the starting material. |

| Solvent | Dichloromethane (DCM) | Anhydrous conditions prevent hydrolysis of NBS.[3] |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes byproduct formation.[1][6] |

| Reaction Time | 2-4 hours (TLC monitored) | Ensures reaction goes to completion. |

| Expected Yield | 70-90% (post-purification) | Dependant on reaction scale and purification efficiency. |

Product Characterization

The identity and purity of the final product, this compound (C₆H₇BrN₂), should be confirmed by a combination of the following methods:

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the two methyl groups and the remaining aromatic proton on the pyrimidine ring. The integration and chemical shifts will be consistent with the target structure.

-

¹³C NMR Spectroscopy: The carbon NMR will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight (187.04 g/mol for the monoisotopic mass) and show the characteristic isotopic pattern for a molecule containing one bromine atom.

-

Melting Point: A sharp melting point indicates high purity of the crystalline solid product.

Safety Precautions

-

All chemical manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

N-Bromosuccinimide (NBS) is an irritant and should be handled with care. Avoid inhalation of the powder.[3]

-

Dichloromethane is a volatile organic solvent. Avoid inhalation of vapors and ensure proper containment.

-

Reactions involving NBS can be exothermic; therefore, careful temperature control is essential, especially on a larger scale.[3]

References

- BenchChem. (2025).

- Gou, Y., et al. (n.d.).

- NIH. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.

- Guidechem. (n.d.). How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE?.

- Benchchem. (2025). Technical Support Center: Synthesis of 5-Bromo-2,4-bis(methylthio)pyrimidine.

- Tee, O. S., & Banerjee, S. (1972). The mechanism of bromination of pyrimidin-2(1H)-one, its N-methyl and NN′-dimethyl derivatives.

- Wikipedia. (n.d.). N-Bromosuccinimide.

- Wikipedia. (2019). N-Bromosuccinimide.

- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).

- ChemHelp ASAP. (2021).

Sources

one-pot synthesis of 5-Bromo-2,4-dimethylpyrimidine

An In-depth Technical Guide to the One-Pot Synthesis of 5-Bromo-2,4-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This compound is a key building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of a proposed one-pot synthesis of this compound. By combining established principles of pyrimidine synthesis and electrophilic aromatic substitution, this guide offers a scientifically grounded, efficient, and streamlined protocol. The narrative delves into the causality behind experimental choices, provides a detailed step-by-step methodology, and elucidates the underlying reaction mechanisms. This document is intended to empower researchers and drug development professionals with the knowledge to efficiently synthesize this important scaffold.

Introduction: The Significance of this compound in Drug Discovery

The pyrimidine scaffold is a cornerstone in the development of novel therapeutics, owing to its presence in nucleic acids and its ability to interact with a diverse array of biological targets.[2][3] The introduction of a bromine atom at the C-5 position, as in this compound, provides a reactive handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4][5] This versatility makes it an invaluable intermediate in the synthesis of complex molecules with potential applications as anticancer, antiviral, and kinase-inhibiting agents.[6][7][8]

Traditional multi-step syntheses of this compound can be time-consuming and may result in lower overall yields due to purification losses at each stage. A one-pot synthesis, where sequential reactions are carried out in a single reaction vessel, offers a more efficient and atom-economical alternative.[9][10] This guide proposes a robust one-pot methodology for the synthesis of this compound, commencing from readily available starting materials.

Proposed One-Pot Synthetic Strategy

The proposed one-pot synthesis of this compound involves two key transformations occurring in a single reaction vessel:

-

Pyrimidine Ring Formation: The synthesis commences with the condensation of acetylacetone with acetamidine hydrochloride to form the 2,4-dimethylpyrimidine core. This is a classic and well-established method for pyrimidine synthesis.[3]

-

Electrophilic Bromination: Following the formation of the pyrimidine ring, an in-situ electrophilic bromination at the C-5 position is carried out using a suitable brominating agent, such as N-Bromosuccinimide (NBS). The C-5 position of the pyrimidine ring is the most susceptible to electrophilic attack.[11]

This one-pot approach is designed to be efficient by eliminating the need for isolation and purification of the intermediate 2,4-dimethylpyrimidine.

Reaction Mechanism

The overall one-pot synthesis can be understood through two distinct mechanistic steps:

Step 1: Formation of the 2,4-Dimethylpyrimidine Ring

The formation of the 2,4-dimethylpyrimidine ring proceeds via a condensation reaction between a 1,3-dicarbonyl compound (acetylacetone) and an amidine (acetamidine). The mechanism involves initial nucleophilic attack of the amidine nitrogen on one of the carbonyl carbons of acetylacetone, followed by a series of intramolecular condensation and dehydration steps to yield the stable aromatic pyrimidine ring.

Step 2: Electrophilic Bromination

Once the 2,4-dimethylpyrimidine ring is formed, the reaction mixture is treated with a brominating agent. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it is easier and safer to handle than liquid bromine. The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyrimidine ring, being an electron-deficient system, is activated towards electrophilic attack at the C-5 position.[11]

Visualization of the Reaction Pathway

Detailed Experimental Protocol

This protocol is a proposed methodology based on established chemical transformations. Researchers should perform initial small-scale trials to optimize reaction conditions.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number |

| Acetylacetone | C₅H₈O₂ | 100.12 | 123-54-6 |

| Acetamidine hydrochloride | C₂H₇ClN₂ | 94.54 | 124-42-5 |

| Sodium ethoxide | C₂H₅NaO | 68.05 | 141-52-6 |

| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 64-17-5 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 144-55-8 |

| Brine | NaCl (aq) | - | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).

-

Pyrimidine Formation: To the ethanol, add sodium ethoxide (6.8 g, 0.1 mol). Stir until dissolved. To this solution, add acetamidine hydrochloride (9.45 g, 0.1 mol) and acetylacetone (10.0 g, 0.1 mol).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Bromination: After the formation of 2,4-dimethylpyrimidine is complete (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath.

-

Addition of NBS: In a separate beaker, dissolve N-Bromosuccinimide (17.8 g, 0.1 mol) in dichloromethane (50 mL). Add this solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. Monitor the consumption of the 2,4-dimethylpyrimidine intermediate by TLC.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. To the residue, add water (100 mL) and extract with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data Summary

| Parameter | Value |

| Reactants | |

| Acetylacetone | 10.0 g (0.1 mol) |

| Acetamidine hydrochloride | 9.45 g (0.1 mol) |

| Sodium ethoxide | 6.8 g (0.1 mol) |

| N-Bromosuccinimide | 17.8 g (0.1 mol) |

| Solvents | |

| Anhydrous Ethanol | 100 mL |

| Dichloromethane | 50 mL |

| Reaction Conditions | |

| Pyrimidine formation temperature | Reflux (~78 °C) |

| Pyrimidine formation time | 4 hours |

| Bromination temperature | 0 °C to room temperature |

| Bromination time | 12 hours |

| Expected Product | |

| Product Name | This compound |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol |

| Theoretical Yield | 18.7 g |

| Estimated Yield | 65-75% |

Trustworthiness and Self-Validating Systems

The protocol described is designed to be self-validating through in-process monitoring.

-

TLC Monitoring: The progress of both the pyrimidine formation and the subsequent bromination can be effectively monitored by TLC. This allows for real-time assessment of the reaction's progress and ensures that the subsequent step is initiated only after the completion of the previous one.

-

Spectroscopic Analysis: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectroscopic data for this compound would serve as a definitive validation of a successful synthesis.

Conclusion

This technical guide outlines a comprehensive and efficient one-pot synthesis of this compound. By integrating the formation of the pyrimidine ring and its subsequent bromination into a single, streamlined process, this methodology offers significant advantages in terms of time, labor, and resource efficiency. The detailed protocol, mechanistic insights, and proposed validation methods provide a solid foundation for researchers and scientists in the field of drug discovery to synthesize this valuable intermediate. The principles and techniques described herein are grounded in established organic chemistry and are intended to be a practical resource for the synthesis of this and other related heterocyclic compounds.

References

- Munikrishnappa, M., et al. (2021). Synthetic pathway for the preparation of 5-bromo-pyrimidine derivatives.

- One-Pot Sustainable Synthesis of Highly Substituted Pyrimidines via Acceptorless Dehydrogenative Annulation of Alcohols Using Pincer Ni(II)–NNS Catalysts. (2024).

- The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- One-pot synthesis of pyrimidines under solvent-free conditions. (2014). Comptes Rendus Chimie. [Link]

- Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (2023).

- One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. (2022). PMC - NIH. [Link]

- An Efficient Four‐Component, One‐Pot Synthesis of Poly‐Substituted Pyrimidines in Water. (2007).

- One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid c

- Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Process for bromination of pyrimidine. (1976).

- Recent Advances in Pyrimidine-Based Drugs. (2021). PMC - PubMed Central. [Link]

- Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. (2012). Tetrahedron Letters. [Link]

- THE BROMINATION OF 2-AMINO-4,6-DIMETHYLPYRIMIDINE. (1946). Journal of the American Chemical Society. [Link]

- 4-amino-2,6-dimethylpyrimidine. (n.d.). Organic Syntheses Procedure. [Link]

- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. [Link]

- Cas 69696-37-3,5-broMo-2,4-diMethyl-pyriMidine. (n.d.). LookChem. [Link]

- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES. [Link]

- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020).

- Understanding the Synthesis Pathways: 5-Bromo-2,4-dichloropyrimidine as a Key Pharmaceutical Intermediate. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

- One-step synthesis method of 5-bromo-2-chloropyrimidine. (2022).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bu.edu.eg [bu.edu.eg]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Bromo-2,4-dimethylpyrimidine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 5-Bromo-2,4-dimethylpyrimidine. In the absence of publicly available experimental spectra, this guide utilizes high-quality predicted NMR data to offer a detailed interpretation of the chemical shifts and structural assignments. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and analytical chemistry who are engaged in the development and characterization of pyrimidine-based compounds. The guide also outlines a robust, self-validating experimental protocol for the acquisition of high-resolution NMR spectra for this and similar molecules.

Introduction

This compound is a halogenated pyrimidine derivative with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The pyrimidine scaffold is a core component of numerous biologically active molecules, and the introduction of a bromine atom at the C5 position provides a valuable handle for further functionalization through cross-coupling reactions.

Accurate structural elucidation is paramount in the synthesis and application of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure in solution.[1] This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of this compound, offering insights into the influence of the bromo and dimethyl substituents on the electronic environment of the pyrimidine ring.

Predicted NMR Spectral Data

Due to the limited availability of experimental NMR data in the public domain, the following spectral information is based on advanced computational prediction algorithms. These predictions provide a reliable foundation for the interpretation and confirmation of the structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in deuterochloroform (CDCl₃) is characterized by two distinct signals corresponding to the two methyl groups and the lone aromatic proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.45 | Singlet | 1H | H-6 |

| ~ 2.60 | Singlet | 3H | C4-CH₃ |

| ~ 2.50 | Singlet | 3H | C2-CH₃ |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ reveals six distinct carbon signals, corresponding to the four carbons of the pyrimidine ring and the two methyl carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~ 168.0 | C2 |

| ~ 165.5 | C4 |

| ~ 159.0 | C6 |

| ~ 115.0 | C5 |

| ~ 25.0 | C4-CH₃ |

| ~ 23.0 | C2-CH₃ |

Spectral Interpretation and Structural Rationale

The predicted chemical shifts are consistent with the known electronic effects of the substituents on the pyrimidine ring.

¹H NMR Spectrum Analysis

-

H-6 Proton: The proton at the C6 position is expected to be the most deshielded proton in the molecule, appearing as a singlet at approximately 8.45 ppm. Its downfield shift is attributed to the electron-withdrawing nature of the two adjacent nitrogen atoms in the pyrimidine ring. The absence of adjacent protons results in a singlet multiplicity.

-

Methyl Protons: The two methyl groups at the C2 and C4 positions are chemically non-equivalent and are therefore expected to show distinct singlet signals. The C4-CH₃ protons are predicted to be slightly more deshielded (~2.60 ppm) than the C2-CH₃ protons (~2.50 ppm). This subtle difference can be attributed to the proximity of the C4-methyl group to the electronegative bromine atom at the C5 position.

¹³C NMR Spectrum Analysis

-

Ring Carbons: The carbon atoms of the pyrimidine ring exhibit a wide range of chemical shifts.

-

C2 and C4: These carbons, being directly attached to two nitrogen atoms, are significantly deshielded and appear at approximately 168.0 ppm and 165.5 ppm, respectively.

-

C6: This carbon, adjacent to a nitrogen atom and bonded to a proton, is also deshielded and is predicted to resonate around 159.0 ppm.

-

C5: The carbon atom bearing the bromine substituent (C5) is found at a considerably upfield position (~115.0 ppm). This is a characteristic effect of halogen substitution on aromatic rings, where the "heavy atom effect" of bromine leads to increased shielding.

-

-

Methyl Carbons: The methyl carbons attached to C2 and C4 appear in the aliphatic region of the spectrum, with predicted chemical shifts of approximately 23.0 ppm and 25.0 ppm, respectively.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reliable NMR data for this compound, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and instrument operation.

Sample Preparation

-

Material: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR. The compound should be of high purity, free from paramagnetic impurities.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterochloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Ensure the solvent is of high isotopic purity (≥99.8% D).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or vortexing may be used to aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality, 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (at): 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16 scans.

-

Spectral Width (sw): 16 ppm (centered around 5 ppm).

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time (at): 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans (ns): 1024-4096 scans (or more, depending on sample concentration).

-

Spectral Width (sw): 250 ppm (centered around 100 ppm).

Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas to determine the relative number of protons.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with IUPAC numbering.

NMR Experimental Workflow

Sources

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 5-Bromo-2,4-dimethylpyrimidine

This guide provides a comprehensive technical overview for the structural elucidation of 5-Bromo-2,4-dimethylpyrimidine using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, chemists, and quality control professionals, this document moves beyond procedural outlines to deliver field-proven insights, explaining the causality behind experimental choices and data interpretation.

Introduction to this compound

This compound is a halogenated heterocyclic compound featuring a pyrimidine core. This core structure is foundational in medicinal chemistry and drug development, appearing in numerous biologically active molecules.[1] The strategic placement of a bromine atom and two methyl groups on the pyrimidine ring creates a versatile chemical intermediate for further functionalization, particularly in the synthesis of novel therapeutic agents and agrochemicals.[2]

Accurate structural confirmation and purity assessment are critical. FT-IR and Mass Spectrometry serve as primary, complementary techniques for this purpose. FT-IR provides a unique "molecular fingerprint" by probing the vibrational modes of functional groups, while Mass Spectrometry offers precise mass information and fragmentation patterns, confirming the elemental composition and connectivity.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 69696-37-3 | [3] |

| Molecular Formula | C₆H₇BrN₂ | [4] |

| Molecular Weight | 187.04 g/mol | [3] |

| Monoisotopic Mass | 185.97926 Da | [4] |

| Appearance | Solid (typical) | |

| Storage | Sealed in dry, 2-8°C | [3] |

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful, non-destructive technique that identifies functional groups within a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to the type of chemical bond and its environment.[5][6] For this compound, FT-IR is instrumental in confirming the presence of the pyrimidine ring, methyl groups, and the carbon-bromine bond.

Predicted Vibrational Modes

The structure of this compound suggests several characteristic vibrational frequencies. The interpretation is based on established data for pyrimidine derivatives and halogenated aromatic compounds.[6][7]

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & Expert Insight |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Corresponds to the C-H bond on the pyrimidine ring. |

| 2950 - 2850 | Methyl (-CH₃) C-H Stretch | Medium | Asymmetric and symmetric stretching of the two methyl groups.[6] |

| 1600 - 1450 | C=N and C=C Ring Stretch | Strong to Medium | These are characteristic stretching vibrations of the pyrimidine ring framework. Multiple bands are expected in this region.[6] |

| 1465 - 1440 | Methyl (-CH₃) Asymmetric Bend | Medium | Bending (scissoring) vibration of the C-H bonds in the methyl groups. |

| 1390 - 1370 | Methyl (-CH₃) Symmetric Bend | Medium to Weak | The "umbrella" bending mode of the methyl groups.[7] |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong | The position of this strong band is highly indicative of the substitution pattern on the aromatic ring. |

| 650 - 550 | C-Br Stretch | Medium to Strong | This is a key vibration confirming the presence of the bromine substituent. Its appearance in the low-frequency "fingerprint" region is typical for carbon-halogen bonds.[7] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The Attenuated Total Reflectance (ATR) sampling technique is recommended for its simplicity, speed, and minimal sample preparation. It is ideal for analyzing solid powders.

Methodology:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Accessory Setup: Clean the ATR crystal (typically diamond or germanium) with a lint-free wipe soaked in spectroscopic-grade isopropanol or ethanol and allow it to dry completely.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This critical step captures the instrument's and ambient environment's (CO₂, H₂O) absorbance profile, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Lower the ATR press arm to apply consistent pressure to the sample. This ensures firm, uniform contact between the sample and the crystal, which is essential for a high-quality, reproducible spectrum.

-

Sample Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing & Cleaning: After acquisition, clean the sample from the ATR crystal using the same solvent and wipe method. Process the spectrum using the spectrometer software (e.g., baseline correction, ATR correction if necessary).

FT-IR Workflow Diagram

Caption: Workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the analysis of this compound, Electron Ionization (EI) is a common and effective method. It provides a distinct molecular ion peak and a rich fragmentation pattern that aids in structural confirmation.

The Isotopic Signature of Bromine

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[8][9] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units:

-

M+ peak: The molecular ion containing the ⁷⁹Br isotope.

-

M+2 peak: The molecular ion containing the ⁸¹Br isotope.

The presence of this characteristic 1:1 doublet in the molecular ion region is definitive evidence of a single bromine atom in the molecule.[8]

Predicted Mass Spectrum Data

| m/z (Mass-to-Charge Ratio) | Ion Identity | Rationale & Expert Insight |

| 186 / 188 | [M]⁺ | Molecular Ion Peak. The M+ peak at m/z 186 (for C₆H₇⁷⁹BrN₂) and the M+2 peak at m/z 188 (for C₆H₇⁸¹BrN₂) will appear with a ~1:1 intensity ratio. The monoisotopic mass is ~185.98 Da.[4] |

| 171 / 173 | [M-CH₃]⁺ | Loss of a methyl radical (-15 Da) from the molecular ion. This is a common fragmentation pathway for methylated aromatic compounds. |

| 107 | [M-Br]⁺ | Loss of a bromine radical (-79 or -81 Da). This results in a prominent peak at m/z 107 and confirms the mass of the organic backbone. |

| 79 / 81 | [Br]⁺ | The bromine cation itself, although typically of low abundance. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~100 µg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

GC Method Development:

-

Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250°C, using a split injection mode to prevent column overloading.

-

Temperature Program: Start with an initial oven temperature of ~80°C, hold for 1-2 minutes, then ramp the temperature at 10-20°C/min up to a final temperature of ~280°C. This program ensures good separation from any potential impurities.

-

-

MS Method Development:

-

Ionization Mode: Use Electron Ionization (EI) at the standard 70 eV.

-

Mass Range: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all relevant fragments.

-

Source/Transfer Line Temp: Set the ion source temperature to ~230°C and the MS transfer line temperature to ~280°C to prevent sample condensation.

-

-

Data Acquisition & Analysis: Initiate the GC-MS run. Once the chromatogram is obtained, analyze the mass spectrum corresponding to the peak of interest. Examine the molecular ion region for the characteristic M/M+2 bromine pattern and identify key fragment ions.

Mass Spectrometry Workflow Diagram

Caption: Workflow for GC-MS analysis of this compound.

Integrated Analysis: A Self-Validating System

Relying on a single analytical technique can lead to ambiguity. The true power of this analysis lies in using the FT-IR and MS data in concert.

-

FT-IR proposes, MS confirms: The FT-IR spectrum confirms the presence of the key functional groups (pyrimidine ring, methyl groups, C-Br bond).

-

MS validates, FT-IR supports: The mass spectrum confirms the molecular weight and elemental composition (specifically the presence of one bromine atom). The observed fragmentation pattern must be consistent with the structure proposed by FT-IR.

For example, the C-Br stretch in the FT-IR (~650-550 cm⁻¹) strongly suggests a bromo-substituent. This is unequivocally confirmed by the M/M+2 isotopic pattern at m/z 186/188 in the mass spectrum. Similarly, the C-H stretches and bends in the FT-IR are validated by the loss of a methyl group ([M-15]⁺) in the mass spectrum. This integrated approach forms a self-validating system, providing an exceptionally high degree of confidence in the compound's identity and structure.

References